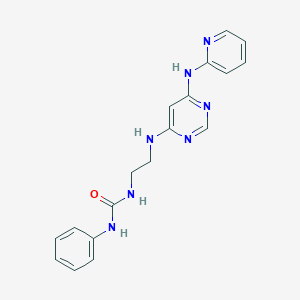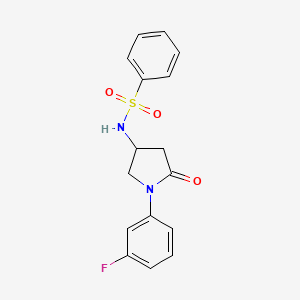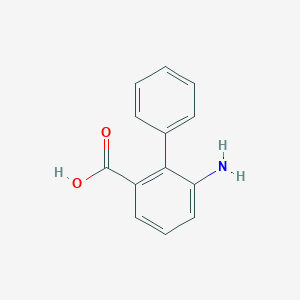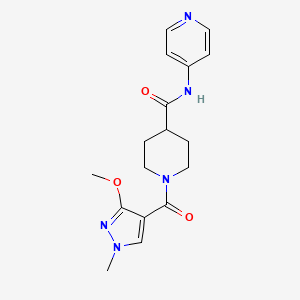
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea” is a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative . These derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of these derivatives involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrimidine moiety, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Mechanism of Action
Target of Action
Similar compounds such as imatinib, which also contains a pyrimidin-2-ylamino group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the cellular functions that these enzymes regulate .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential inhibitory effects on cell signaling, growth, and division due to its potential action on tyrosine kinases .
Advantages and Limitations for Lab Experiments
PP2 is a useful tool for scientific research due to its high potency and selectivity for Src family kinases. PP2 has been extensively used in cell-based assays, animal models, and clinical trials. However, PP2 has some limitations for lab experiments. PP2 has poor solubility in aqueous solutions, which can limit its use in some assays. PP2 can also have off-target effects on other kinases, which can complicate the interpretation of results.
Future Directions
PP2 has been a valuable tool for scientific research, but there is still much to learn about the role of Src family kinases in various cellular processes. Future research could focus on developing more potent and selective inhibitors of Src family kinases. In addition, PP2 could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. PP2 could also be used to study the role of Src family kinases in other diseases, such as metabolic disorders and infectious diseases. Overall, PP2 has the potential to be a valuable tool for scientific research for years to come.
Synthesis Methods
PP2 can be synthesized by reacting 3-bromo-1-phenyl-1-propanone with 2-((6-aminopyridin-2-yl)amino)pyrimidin-4-amine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and urea to obtain PP2. The synthesis of PP2 has been optimized to produce high yields and purity, making it a useful tool for scientific research.
Scientific Research Applications
PP2 has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. Src family kinases are involved in the regulation of cell proliferation, differentiation, adhesion, and migration. PP2 has been shown to inhibit the activity of Src family kinases, leading to a decrease in cell proliferation, migration, and invasion. PP2 has also been used to study the effects of Src family kinases on angiogenesis, apoptosis, and autophagy.
properties
IUPAC Name |
1-phenyl-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(24-14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)25-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2,(H2,21,24,26)(H2,19,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXVNUCFRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2441421.png)


![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)
![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one](/img/structure/B2441428.png)
![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2441434.png)
![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)

